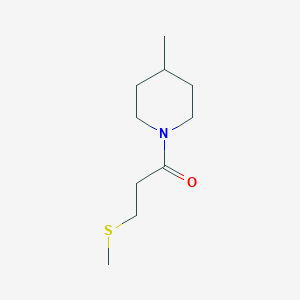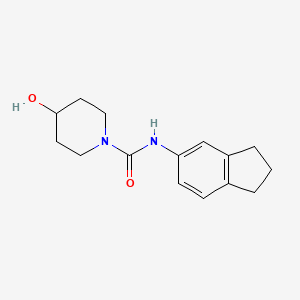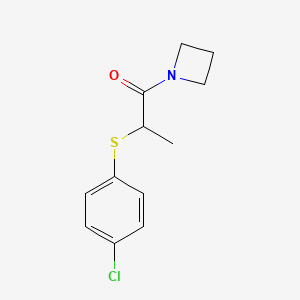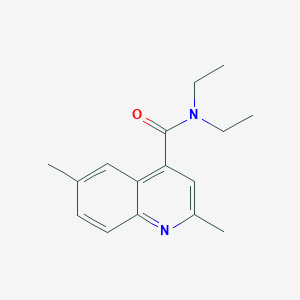![molecular formula C14H14ClNO2 B7513659 4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, clopidogrel, and is commonly used as an antiplatelet drug for the prevention of heart attacks and strokes. However,
作用機序
Clopidogrel works by irreversibly binding to the P2Y12 receptor on the surface of platelets. This binding prevents the activation of the receptor, which in turn inhibits the activation of platelets. This mechanism of action is unique to clopidogrel and makes it a valuable tool for investigating the role of platelets in cardiovascular disease.
Biochemical and Physiological Effects:
Clopidogrel has several biochemical and physiological effects that make it an important tool for investigating the role of platelets in cardiovascular disease. One of the main effects is the inhibition of platelet activation, which can help to prevent the formation of blood clots. Clopidogrel also has anti-inflammatory effects, which can help to reduce the inflammation that is often associated with cardiovascular disease.
実験室実験の利点と制限
Clopidogrel has several advantages for use in lab experiments. One of the main advantages is its specificity for the P2Y12 receptor, which makes it a valuable tool for investigating the role of platelets in cardiovascular disease. However, there are also some limitations to the use of clopidogrel in lab experiments. One of the main limitations is that it is not a selective inhibitor of the P2Y12 receptor and can also inhibit other receptors. This can make it difficult to interpret the results of experiments that use clopidogrel.
将来の方向性
There are several future directions for research on clopidogrel. One area of research is the development of more selective inhibitors of the P2Y12 receptor that can be used to investigate the role of platelets in cardiovascular disease. Another area of research is the development of new drugs that can target other aspects of platelet activation and function. Finally, there is a need for more research on the long-term effects of clopidogrel use, particularly in patients with cardiovascular disease.
合成法
Clopidogrel is synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with methylamine to form 2-chloro-3,4-dimethoxy-N-methylbenzylamine. This compound is then reacted with 2-chloropyridine to form 2-chloro-3,4-dimethoxy-N-methylbenzyl-2-chloropyridine. The final step involves the reaction of this compound with potassium tert-butoxide to form clopidogrel.
科学的研究の応用
Clopidogrel has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for investigating the role of platelets in the development of cardiovascular disease. Clopidogrel works by inhibiting the activation of platelets, which are small blood cells that play a key role in the formation of blood clots. By inhibiting platelet activation, clopidogrel can help to prevent the formation of blood clots that can lead to heart attacks and strokes.
特性
IUPAC Name |
4-[(4-chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10-7-12(3-4-13(10)15)18-9-11-5-6-16(2)14(17)8-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUGJIQTXIQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=O)N(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)